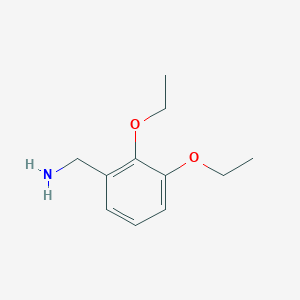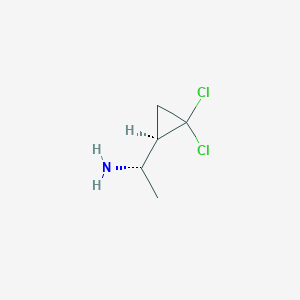![molecular formula C8H10N4S B15276969 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring and a triazole ring Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene derivatives with triazole precursors. One common method involves the condensation of 2-thiopheneethylamine with triazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound can also modulate signaling pathways by interacting with receptors or kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 2-(thiophen-2-yl)-1H-indole derivatives
- Thiophene-linked 1,2,4-triazoles
Uniqueness
This compound stands out due to its unique combination of thiophene and triazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10N4S |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
1-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c9-8-10-6-12(11-8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H2,9,11) |
InChI-Schlüssel |
IPABGEDOVQHUPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)



![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)

![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)

![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)

![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
